molecular formula C16H12O4S2 B1622298 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone CAS No. 22698-81-3

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Cat. No. B1622298
CAS RN: 22698-81-3
M. Wt: 332.4 g/mol
InChI Key: XHXPIGHXTFVVOD-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone , also known as 1,4,6,9-Thianthrenetetrone, 2,3,7,8-tetramethyl , is a chemical compound with the molecular formula C16H12O4S2 . It appears as a colorless to slightly amber-colored liquid . This compound belongs to the class of thianthrene derivatives .


Physical And Chemical Properties Analysis

  • Molecular Weight : 234.38 g/mol
  • Density : 0.962 - 0.970 g/cm³ at 20°C
  • Refractive Index (n20/D) : 1.4970 - 1.5020
  • Flash Point : > 93°C

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers and handlers should follow standard laboratory safety protocols. Specific hazards associated with 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone may include flammability, toxicity, and skin/eye irritation. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S2/c1-5-6(2)10(18)14-13(9(5)17)21-15-11(19)7(3)8(4)12(20)16(15)22-14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXPIGHXTFVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376736
Record name 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

CAS RN

22698-81-3
Record name 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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